N-cyclohexyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide N-cyclohexyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 1031664-18-2
VCID: VC7142551
InChI: InChI=1S/C22H21N5O2/c28-21(23-16-9-5-2-6-10-16)15-11-12-17-18(13-15)27-20(24-22(17)29)19(25-26-27)14-7-3-1-4-8-14/h1,3-4,7-8,11-13,16,26H,2,5-6,9-10H2,(H,23,28)
SMILES: C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5
Molecular Formula: C22H21N5O2
Molecular Weight: 387.443

N-cyclohexyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

CAS No.: 1031664-18-2

Cat. No.: VC7142551

Molecular Formula: C22H21N5O2

Molecular Weight: 387.443

* For research use only. Not for human or veterinary use.

N-cyclohexyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide - 1031664-18-2

Specification

CAS No. 1031664-18-2
Molecular Formula C22H21N5O2
Molecular Weight 387.443
IUPAC Name N-cyclohexyl-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Standard InChI InChI=1S/C22H21N5O2/c28-21(23-16-9-5-2-6-10-16)15-11-12-17-18(13-15)27-20(24-22(17)29)19(25-26-27)14-7-3-1-4-8-14/h1,3-4,7-8,11-13,16,26H,2,5-6,9-10H2,(H,23,28)
SMILES C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5

Introduction

The compound N-cyclohexyl-5-oxo-3-phenyl-4,5-dihydro- triazolo[1,5-a]quinazoline-8-carboxamide belongs to the class of heterocyclic compounds containing a quinazoline core fused with a triazole ring. These structures are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Molecular Formula

The molecular formula is likely derived from its name but was not explicitly provided in the retrieved data.

Key Functional Groups

  • Cyclohexyl group: Increases hydrophobicity and may enhance membrane permeability.

  • Carboxamide group: Often involved in hydrogen bonding with biological targets.

  • Phenyl ring: Contributes to π-stacking interactions in biological systems.

  • Keto group: Plays a role in tautomerism and reactivity.

Synthesis Pathways

Compounds with such structures are typically synthesized via multi-step reactions involving:

  • Cyclization reactions to form the quinazoline core.

  • Triazole ring formation through azide or hydrazine intermediates.

  • Functionalization at specific positions via electrophilic or nucleophilic substitution.

Antimicrobial Activity

Triazole-containing compounds are known for their antifungal and antibacterial properties due to their ability to inhibit ergosterol biosynthesis or bacterial enzymes.

Anti-inflammatory Effects

Carboxamide derivatives often modulate inflammatory pathways by targeting cyclooxygenase (COX) enzymes or cytokine production.

Potential Applications

This compound may serve as:

  • A lead molecule for drug development targeting cancer or infectious diseases.

  • A probe for studying enzyme inhibition mechanisms.

  • A framework for designing derivatives with enhanced activity.

Limitations and Challenges

  • Synthetic Complexity: Multi-step synthesis can be resource-intensive.

  • Bioavailability Issues: Cyclohexyl groups may affect solubility and pharmacokinetics.

  • Toxicity Concerns: Requires thorough evaluation for off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator